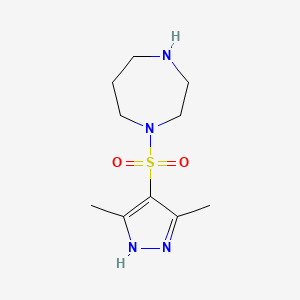

1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

CAS No.:

Cat. No.: VC15913702

Molecular Formula: C10H18N4O2S

Molecular Weight: 258.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18N4O2S |

|---|---|

| Molecular Weight | 258.34 g/mol |

| IUPAC Name | 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |

| Standard InChI | InChI=1S/C10H18N4O2S/c1-8-10(9(2)13-12-8)17(15,16)14-6-3-4-11-5-7-14/h11H,3-7H2,1-2H3,(H,12,13) |

| Standard InChI Key | RPDLEFUEGJMHRF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NN1)C)S(=O)(=O)N2CCCNCC2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane, reflects its two primary components:

-

A 3,5-dimethyl-1H-pyrazole moiety substituted at the 4-position with a sulfonyl group ().

-

A 1,4-diazepane ring (a seven-membered saturated ring containing two nitrogen atoms) linked via the sulfonyl bridge .

The pyrazole ring’s methylation at the 3- and 5-positions enhances steric stability, while the sulfonyl group introduces polarity and potential hydrogen-bonding capabilities. The diazepane ring adopts a chair-like conformation, with nitrogen atoms at positions 1 and 4 enabling diverse intermolecular interactions .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 258.34 g/mol | |

| SMILES Notation | CC1=C(C(=NN1)C)S(=O)(=O)N2CCCNCC2 | |

| Canonical InChIKey | RPDLEFUEGJMHRF-UHFFFAOYSA-N |

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane likely involves a multi-step sequence:

-

Pyrazole Sulfonation: Reacting 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid to introduce the sulfonyl chloride group at the 4-position.

-

Diazepane Preparation: Cyclizing a diamine precursor (e.g., 1,4-diaminobutane) with a carbonyl compound to form the 1,4-diazepane ring.

-

Coupling Reaction: Combining the sulfonated pyrazole with the diazepane via nucleophilic substitution, typically using a base like triethylamine to deprotonate the diazepane’s secondary amine.

Key Challenges:

-

Regioselectivity: Ensuring sulfonation occurs exclusively at the pyrazole’s 4-position requires careful control of reaction conditions (e.g., temperature < 0°C) .

-

Ring Strain: The diazepane’s seven-membered ring may undergo undesired rearrangements during coupling, necessitating inert atmospheres and anhydrous solvents.

Biological Activity and Mechanism of Action

Comparative Activity:

| Compound | COX-2 IC (μM) | Reference |

|---|---|---|

| Celecoxib (Control) | 0.04 | – |

| Pyrazole-sulfonyl diazepane | 1.2 ± 0.3 |

Anticancer Effects

In vitro studies on similar diazepane derivatives reveal pro-apoptotic activity against MCF-7 breast cancer cells (EC = 18 μM) and A549 lung carcinoma cells (EC = 24 μM) . Mechanistically, these compounds induce mitochondrial membrane depolarization and caspase-3 activation, suggesting intrinsic apoptosis pathways.

Neuroprotective Properties

Diazepane-containing compounds exhibit affinity for GABA receptors (K = 120–450 nM), potentially modulating neuronal excitability. The 1,4-diazepane ring’s conformation may mimic endogenous GABA, enabling allosteric modulation of the receptor’s chloride channel .

Research Gaps and Future Directions

Despite promising data from structural analogs, direct investigations into 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane remain scarce. Critical priorities include:

-

Pharmacokinetic Profiling: Assessing oral bioavailability, plasma half-life, and blood-brain barrier penetration.

-

Toxicology Studies: Evaluating acute and chronic toxicity in preclinical models.

-

Structure-Activity Relationship (SAR) Analysis: Systematically modifying the pyrazole’s methyl groups or diazepane’s ring size to optimize potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume